
N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide
カタログ番号 B2626769
CAS番号:
2034295-06-0
分子量: 317.433
InChIキー: FGWCSWCUARNVMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has an amide group, which is a key functional group in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom. Attached to this ring would be the phenylpropanamido group and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents .科学的研究の応用
Analgesic Potency and Safety
- N,N-dimethyl-4-((3-phenylpropanamido)methyl)piperidine-1-carboxamide derivatives have been found to be extremely potent analgesics. For instance, one compound in this class was identified to be significantly more potent than morphine, offering a fast onset of action and a shorter duration of action, along with a high safety margin (van Bever, Niemegeers, & Janssen, 1974).
- Another study discovered that derivatives of this compound exhibit an unusually high safety margin as analgesics, making them extremely potent and safe for use (van Bever, Niemegeers, Schellekens, & Janssen, 1976).
Synthesis and Pharmacology
- Research has been conducted on the synthesis of various analogs and diastereoisomers of this compound, exploring their analgesic potential and pharmacological properties (Van Daele et al., 1976).
- Studies have also been conducted on the synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores, indicating a broader potential application of these compounds in treating conditions like epilepsy (Ho, Crider, & Stables, 2001).
Opioid Receptor Functional Antagonism
- The compound and its analogs have been studied for their in vitro opioid receptor functional antagonism, which is essential for understanding their action in pain modulation (Cai et al., 2008).
Other Applications
- The compound has been included in studies for the development of antimyotonic agents and as part of research into the development of anticancer agents, indicating its potential use in diverse therapeutic areas (Catalano et al., 2008); (Kambappa et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-4-[(3-phenylpropanoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-20(2)18(23)21-12-10-16(11-13-21)14-19-17(22)9-8-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCSWCUARNVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

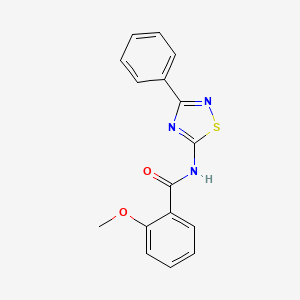
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2626689.png)
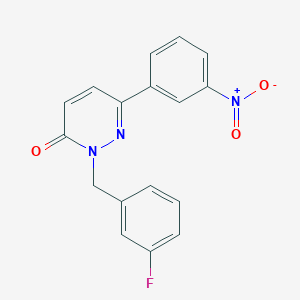
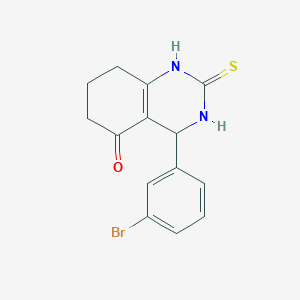
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
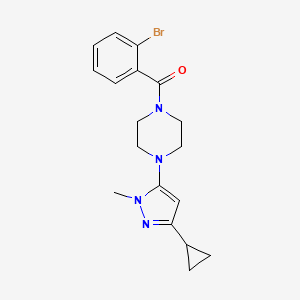

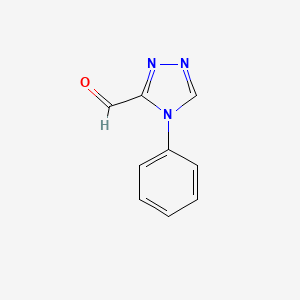

![3-[2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]acrylic acid](/img/structure/B2626700.png)
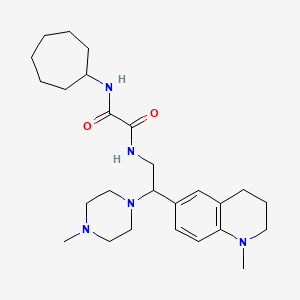
![2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2626704.png)
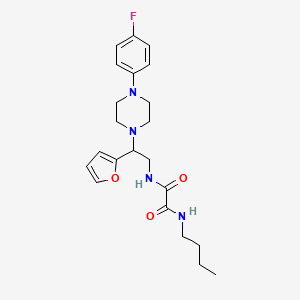
![2-(3,4-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2626707.png)